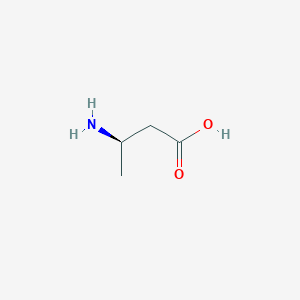

(R)-3-Aminobutanoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEBBZSWEGYTPG-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420710 | |

| Record name | (3R)-3-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-73-3 | |

| Record name | (-)-3-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3775-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Aminobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-aminobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological functions of (R)-3-Aminobutanoic acid

An In-depth Technical Guide to the Biological Functions of (R)-3-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as D-β-aminoisobutyric acid (D-BAIBA), is a non-proteinogenic β-amino acid that has emerged from relative obscurity to become a molecule of significant interest in metabolic research.[1] Initially identified as a catabolite of thymine and valine, recent discoveries have recast it as a signaling metabolite—a myokine released from muscle tissue during exercise.[1] This guide provides a comprehensive technical overview of the biochemistry, core biological functions, and therapeutic potential of this compound. We will explore its role in metabolic regulation, including the "browning" of white adipose tissue, its protective effects on the musculoskeletal system, and its potential as a therapeutic agent for metabolic disorders and as a key chiral intermediate in pharmaceutical synthesis.[2][3]

The Biochemical Identity of this compound

This compound is one of three isomers of aminobutyric acid, distinguished by the position of the amino group on the carbon chain.[4] Unlike α-amino acids, which are the building blocks of proteins, β-amino acids like this compound have the amino group attached to the beta carbon (the second carbon from the carboxyl group).[5] This structural distinction precludes its incorporation into proteins via standard ribosomal synthesis but endows it with unique biological activities.

Chemical and Physical Properties

A clear understanding of its fundamental properties is essential for its study and application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-aminobutanoic acid | [6] |

| Synonyms | D-β-Aminobutyric acid, D-BAIBA, (-)-3-Aminobutyric acid | [6] |

| CAS Number | 3775-73-3 | |

| Molecular Formula | C₄H₉NO₂ | [6] |

| Molecular Weight | 103.12 g/mol | [6] |

| Chirality | Exists as two enantiomers: (R)- and (S)-. The (R)- enantiomer is the focus of this guide. | [7] |

Biosynthesis and Catabolism

This compound is not an essential nutrient and is produced endogenously as a byproduct of pyrimidine and branched-chain amino acid metabolism.

-

Anabolic Pathway (Production): It is primarily a catabolic intermediate of thymine (a pyrimidine base in DNA) and the essential amino acid L-valine.[1] Increased physical activity, which boosts the expression of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) in skeletal muscle, enhances the catabolism of these precursors, leading to a rise in circulating BAIBA levels.[3][8]

-

Catabolic Pathway (Degradation): The degradation of the D-enantiomer this compound primarily occurs in the mitochondria of the liver and kidneys.[3] It is catalyzed by the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2), which converts it to D-methylmalonate semialdehyde (D-MMS).[3][9] This product is subsequently oxidized to propionyl-CoA, which can then enter the citric acid cycle.[3]

Core Biological Functions and Signaling Pathways

The recognition of this compound as a signaling molecule has unveiled its pleiotropic effects on various physiological systems.

A Key Regulator of Energy Metabolism

Perhaps the most significant function of BAIBA is its role in inter-organ communication to regulate energy balance, particularly in response to exercise.[10]

-

Adipose Tissue Browning: BAIBA induces the transformation of white adipose tissue (WAT) preadipocytes into "beige" or "brite" adipocytes.[3][10] These beige adipocytes express uncoupling protein 1 (UCP1), which dissipates the mitochondrial proton gradient to generate heat instead of ATP, thereby increasing energy expenditure.[8] This browning effect helps protect against diet-induced obesity in animal models.[3]

-

Enhanced Fatty Acid Oxidation: In the liver, BAIBA promotes the oxidation of free fatty acids (FFAs), contributing to improved lipid homeostasis.[1][9]

-

Improved Glucose Homeostasis and Insulin Sensitivity: By stimulating glucose uptake in skeletal muscle and reducing hepatic glucose production, BAIBA enhances overall insulin sensitivity.[3][9] This makes it a molecule of interest for combating insulin resistance and type 2 diabetes.

Protective Roles in the Musculoskeletal System

Beyond metabolism, BAIBA exerts direct protective effects on bone and muscle.

-

Osteocyte Survival: The L-enantiomer of BAIBA has been shown to be a potent osteocyte survival factor, protecting these bone cells from apoptosis induced by reactive oxygen species (ROS).[10] This effect is mediated through the Mas-related G protein-coupled receptor type D (MRGPRD), leading to the preservation of mitochondrial integrity.[10]

-

Bone Quality: In animal studies, L-BAIBA supplementation combined with exercise resulted in lower bone marrow adiposity and improved bone material qualities, suggesting a role in mitigating age-related bone loss.[8]

-

Muscle Function: L-BAIBA supplementation has been shown to enhance the size and contractile force of slow-oxidative muscle fibers, such as those in the soleus muscle.[8]

Anti-Inflammatory and Neuro-modulatory Effects

Emerging evidence suggests BAIBA also plays a role in modulating inflammation and neuronal function.

-

Anti-Inflammatory Action: BAIBA can reverse hypothalamic inflammation by inhibiting microglia activation, suggesting a potential role in combating chronic low-grade inflammation associated with metabolic diseases.[1]

-

Neurotransmitter Isomerism: It is crucial to distinguish this compound from its isomer, γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system.[4][11] While structurally similar, their primary receptors and functions differ significantly; GABA acts predominantly on GABA-A and GABA-B receptors to regulate neuronal excitability.[12]

Therapeutic Potential and Pharmaceutical Applications

The diverse biological functions of this compound position it as a promising candidate for therapeutic development and as a valuable chemical intermediate.

-

The "Exercise Pill" Concept: Given its ability to mimic many of the metabolic benefits of physical activity, BAIBA is being investigated as a potential "exercise mimetic" for individuals who cannot exercise, aiming to treat obesity, type 2 diabetes, and metabolic syndrome.[1][13]

-

Osteoporosis Treatment: Its bone-protective properties suggest a potential therapeutic avenue for preventing and treating osteoporosis and other conditions involving bone loss.[10]

-

Chiral Pharmaceutical Intermediate: this compound is a critical chiral building block for the synthesis of complex pharmaceuticals.[2] Notably, it is a key intermediate in the manufacturing of dolutegravir, a cornerstone antiretroviral medication used in the treatment of HIV/AIDS.[2] Efficient, low-cost synthesis of high-purity this compound is therefore a significant goal for the pharmaceutical industry.[2]

Analytical Methodologies for Research

Accurate quantification of this compound in biological matrices is critical for understanding its pharmacokinetics and physiological roles but presents analytical challenges due to its polar, non-volatile nature.[14][15]

Comparative Overview of Analytical Techniques

Several methods are employed, each with distinct advantages and limitations. LC-MS/MS is often preferred for its high sensitivity and specificity.[15]

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity, high selectivity, suitable for complex matrices. | Higher instrument cost. |

| GC-MS | Gas chromatography separation after chemical derivatization to increase volatility. | High resolution, robust, excellent sensitivity. | Requires a derivatization step, which can add complexity.[14] |

| HPLC-UV/Fluorescence | HPLC separation after derivatization with a UV-absorbing or fluorescent tag. | Lower cost, widely available. | Lower sensitivity and selectivity compared to MS methods.[15] |

Experimental Protocol: Quantification via GC-MS

This protocol details a common workflow for the quantitative analysis of this compound in plasma using GC-MS, which requires a derivatization step to make the analyte volatile.[14]

Objective: To accurately quantify the concentration of this compound in a plasma sample.

Workflow:

Step-by-Step Methodology:

-

Sample Preparation & Extraction:

-

a. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

-

b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

c. Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

d. Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

-

-

Derivatization:

-

a. Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

-

b. To the dry residue, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

-

c. Cap the tube tightly, vortex, and incubate at 70°C for 60 minutes to ensure complete derivatization.

-

d. Cool the sample to room temperature before analysis.

-

-

GC-MS Analysis:

-

a. Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

b. Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate the analyte from other matrix components.

-

c. Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized analyte and the IS for enhanced sensitivity and selectivity.[14]

-

-

Quantification:

-

a. Generate a calibration curve by preparing standards of known concentrations and processing them in the same manner as the samples.

-

b. Plot the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

-

c. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

This compound is a multifaceted signaling molecule with profound effects on energy metabolism and musculoskeletal health. Its role as an exercise-induced myokine provides a direct molecular link between physical activity and systemic health benefits. The therapeutic potential of BAIBA as an "exercise pill" for metabolic diseases and osteoporosis is an exciting frontier in drug development. Furthermore, its importance as a chiral intermediate in pharmaceutical manufacturing underscores the need for efficient and sustainable production methods.

Future research should focus on elucidating the full spectrum of its receptors and downstream signaling pathways, exploring the distinct biological roles of its (R)- and (S)-enantiomers, and conducting human clinical trials to validate the therapeutic promises observed in preclinical studies.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706670, this compound. Retrieved from [Link]

-

Human Metabolome Database. (2012). 3-Aminobutanoic acid (HMDB0031654). Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

MDPI. (2023). Metabolomics Analysis Reveals the Potential Advantage of Artificial Diet-Fed Bombyx Batryticatus in Disease Treatment. Retrieved from [Link]

-

MDPI. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Retrieved from [Link]

-

Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Nutrients, 11(3), 524. Retrieved from [Link]

-

ResearchGate. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Retrieved from [Link]

-

DrugBank. (n.d.). 3-Aminobutanoic acid. Retrieved from [Link]

-

FooDB. (2010). 3-Aminobutanoic acid (FDB008314). Retrieved from [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Kitase, Y., et al. (2018). β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor. Cell Reports, 22(6), 1531-1544. Retrieved from [Link]

-

Li, D., et al. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Frontiers in Endocrinology, 14, 1192458. Retrieved from [Link]

-

Frontiers. (2023). Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill. Retrieved from [Link]

-

Wikipedia. (n.d.). Aminobutyric acid. Retrieved from [Link]

-

Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology, 2819, 245-254. Retrieved from [Link]

-

Morales,-Brown, F., et al. (2024). L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice. bioRxiv. Retrieved from [Link]

-

MDPI. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). This compound CAS 3775-73-3. Retrieved from [Link]

Sources

- 1. Frontiers | Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism [mdpi.com]

- 4. Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. Amino acid - Wikipedia [en.wikipedia.org]

- 6. This compound | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Separation and Quantification of Isomeric Forms of Aminobutyric Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]

- 9. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-aminoisobutyric Acid, L-BAIBA, Is a Muscle-Derived Osteocyte Survival Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound CAS 3775-73-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. GABAA receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

(R)-3-Aminobutanoic acid structure and chemical properties

An In-Depth Technical Guide to (R)-3-Aminobutanoic Acid: Structure, Properties, and Applications

Introduction

This compound, also known as (R)-β-aminobutyric acid, is a non-proteinogenic β-amino acid of significant interest in the fields of synthetic chemistry and pharmacology. Unlike its alpha-amino acid counterparts, the amino group is attached to the beta-carbon (C3) relative to the carboxyl group. This structural feature imparts unique conformational properties and biological activities. As a chiral molecule, the (R)-enantiomer is a crucial building block in the stereoselective synthesis of numerous pharmaceutical compounds, where precise three-dimensional architecture is paramount for therapeutic efficacy. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and applications for researchers and drug development professionals.

Chemical Structure and Stereochemistry

The fundamental identity of this compound is defined by its molecular structure and specific stereoconfiguration.

-

IUPAC Name: (3R)-3-aminobutanoic acid[1]

-

Synonyms: (-)-3-Aminobutyric acid, D-3-Aminobutyric acid, (R)-beta-aminobutanoic acid[1][2]

The molecule consists of a four-carbon butanoic acid backbone with an amino group (-NH₂) located at the C3 position. This C3 carbon is a stereogenic center, giving rise to two enantiomers: (R) and (S). In this compound, the substituents around the chiral carbon are arranged in the Rectus configuration according to the Cahn-Ingold-Prelog priority rules. This specific chirality is critical for its function as an intermediate in the synthesis of stereospecific drugs.[4]

Caption: 2D structure of this compound with the chiral center at C3 indicated.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Physical State | White to off-white solid/powder | [2] |

| Melting Point | 215-216 °C | [2] |

| Boiling Point | 223.6 ± 23.0 °C (Predicted) | [2] |

| Solubility | Soluble in water. Slightly soluble in methanol. | [2][4] |

| pKa | 3.67 ± 0.12 (Predicted) | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2][5] |

The molecule's zwitterionic character, arising from the presence of both an acidic carboxyl group and a basic amino group, contributes to its high melting point and solubility in polar solvents like water. The reactivity is primarily dictated by these two functional groups; the carboxylic acid can undergo esterification and amidation, while the amine group can be acylated or alkylated.[4]

Synthesis and Manufacturing

The production of enantiomerically pure this compound is a key challenge. While traditional chemical resolution methods exist, they are often inefficient.[6] Modern approaches focus on stereoselective synthesis to maximize yield and purity.

Biocatalytic Synthesis

A highly efficient and environmentally sustainable method involves the use of engineered enzymes. Recent research has demonstrated a pathway using an engineered aspartase from E. coli to catalyze the conversion of crotonic acid directly into this compound.[6] This biotransformation approach offers several advantages:

-

High Enantioselectivity: Produces the desired (R)-isomer with high purity.

-

Mild Reaction Conditions: Operates under physiological temperature and pressure.

-

High Yield: Optimized systems can achieve product yields exceeding 95%.[6]

-

Sustainability: Reduces reliance on hazardous reagents and solvents common in traditional chemical synthesis.

Chemical Synthesis Protocol

A common chemical route involves a multi-step process starting from (R)-3-aminobutyric acid itself to produce derivatives or related chiral molecules like (R)-3-aminobutanol. A representative workflow is detailed in patent literature.[7]

Caption: A generalized chemical synthesis workflow starting from this compound.

Detailed Protocol: Synthesis of Amino-Protected this compound Ester [7]

This protocol describes the first two steps of a synthetic route to create a key intermediate.

-

Esterification: a. Suspend 50g of (R)-3-aminobutyric acid in an alcohol solvent (e.g., methanol). b. Introduce an acidic catalyst (e.g., by bubbling HCl gas or adding thionyl chloride) while maintaining a low temperature. c. Allow the reaction to proceed until the starting material is consumed, as monitored by a suitable technique like Thin Layer Chromatography (TLC). d. Remove the solvent under reduced pressure to obtain the crude (R)-3-aminobutyric acid ester hydrochloride.

-

Amino Group Protection: a. Dissolve the crude ester hydrochloride from the previous step in water in a reaction vessel. b. Cool the solution to 0-10 °C in an ice bath. c. Slowly add a base (e.g., sodium carbonate) to neutralize the hydrochloride and create alkaline conditions.[7] d. While maintaining the low temperature, slowly add an amino-protecting agent, such as benzoyl chloride, dropwise.[7] e. After the addition is complete, allow the mixture to warm to room temperature (20-30 °C) and stir for 3-4 hours until the reaction is complete. f. The resulting amino-protected ester can then be isolated via extraction and purified for use in subsequent steps, such as reduction.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral synthon for complex, stereochemically defined molecules.

-

Antiretroviral Drugs: It is a critical raw material for the synthesis of dolutegravir, a key integrase inhibitor used in the treatment of HIV/AIDS.[6] The specific (R)-configuration is essential for the drug's ability to bind to its target enzyme.

-

Antiepileptic Drugs: The compound serves as a pharmaceutical intermediate in the synthesis of certain antiepileptic medications, where the chiral structure is vital for biological activity.[4]

-

Hepatitis B Virus (HBV) Treatment: It is used in the preparation of fused-ring pyrimidone derivatives that are investigated for the treatment of HBV infections.[8]

-

General Research: In a broader research context, it is utilized in coordination chemistry studies, the development of novel synthetic methodologies, and in structure-activity relationship (SAR) investigations to develop new therapeutic agents.[4]

It is important to distinguish 3-aminobutanoic acid from its well-known isomer, γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the mammalian central nervous system.[9][10] While structurally related, they have different biological roles. 3-Aminobutanoic acid is considered a secondary metabolite, meaning it is not essential for primary metabolic processes but may serve signaling or defense roles.[4]

Safety and Handling

According to safety data, this compound presents moderate hazards.

-

Hazards: It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and dark place to ensure its stability.[2][5]

Conclusion

This compound is a deceptively simple molecule with profound importance in modern pharmaceutical development. Its defined stereochemistry makes it an indispensable chiral building block for synthesizing drugs that require precise three-dimensional structures for their therapeutic action, most notably the anti-HIV drug dolutegravir. Advances in biocatalysis are paving the way for more efficient and sustainable production methods, further cementing its role in the pharmaceutical supply chain. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5706670, this compound. Available from: [Link]

-

DrugBank. 3-Aminobutanoic acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

-

Pharmaffiliates. CAS No : 3775-73-3 | Product Name : this compound. Available from: [Link]

- Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

National Center for Biotechnology Information. In vivo γ‐aminobutyric acid measurement in rats with spectral editing at 4.7T - PMC. Available from: [Link]

-

Wikipedia. GABA. Available from: [Link]

-

MDPI. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Available from: [Link]

-

biocrates life sciences gmbh. Metabolite of the month - Aminobutyric acids. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10932, Beta-Aminobutyric Acid. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 3-Aminobutanoic acid (HMDB0031654). Available from: [Link]

-

FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). Available from: [Link]

-

Frontiers. Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Available from: [Link]

-

SciELO México. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. Available from: [Link]

Sources

- 1. This compound | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-3-AMINOBUTYRIC ACID | 3775-73-3 [chemicalbook.com]

- 3. 3-Aminobutanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound hydrochloride (58610-42-7) for sale [vulcanchem.com]

- 5. 3775-73-3|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. GABA - Wikipedia [en.wikipedia.org]

- 10. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]

The Pharmacokinetic and Metabolic Profile of (R)-3-Aminobutanoic Acid: A Technical Guide for Researchers

Foreword

(R)-3-Aminobutanoic acid, a chiral non-proteinogenic β-amino acid, is a molecule of increasing interest in the pharmaceutical and biotechnological sectors. Its structural uniqueness, conferred by the amino group on the β-carbon, imparts significant resistance to proteolytic degradation, a highly desirable characteristic for therapeutic candidates. This guide provides a comprehensive technical overview of the current understanding of the pharmacokinetics and metabolism of this compound. As direct in-vivo data for this specific enantiomer is limited, this document synthesizes established principles of β-amino acid disposition and metabolism, drawing analogies from structurally related compounds to provide a predictive framework for researchers and drug development professionals.

Introduction to this compound

This compound, also known as (R)-β-aminobutyric acid, is a four-carbon, chiral amino acid. Unlike its α-amino acid counterparts, the placement of the amino group on the carbon atom adjacent to the carboxyl group provides distinct stereochemical and physiological properties. This structural feature is pivotal, as it renders peptides incorporating β-amino acids less susceptible to enzymatic breakdown by peptidases.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| CAS Number | 3775-73-3 | |

| Appearance | White to off-white solid | [2] |

| IUPAC Name | (3R)-3-aminobutanoic acid | [1] |

Pharmacokinetics: The Journey of this compound in the Body

The pharmacokinetic profile of a drug candidate dictates its efficacy and safety. For this compound, a complete in-vivo characterization is yet to be fully elucidated. However, based on the known behavior of similar small, polar β-amino acids, we can construct a putative ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Absorption

The oral absorption of small amino acids is primarily mediated by a suite of transporters in the intestinal epithelium. For β-amino acids like this compound, several transporter families are likely involved.

-

Proton-Coupled Amino Acid Transporters (PATs): These transporters, such as PAT1 (SLC36A1), are known to transport β-alanine and other small neutral amino acids.

-

Sodium-Coupled Neutral Amino Acid Transporters (SNATs): Members of this family also exhibit affinity for β-amino acids.

-

Taurine Transporter (TauT; SLC6A6): This transporter shows a high affinity for taurine, a β-amino sulfonic acid, and may also play a role in the uptake of other β-amino acids.

The oral bioavailability of this compound is anticipated to be moderate to high, contingent on the affinity for and saturation of these intestinal transporters. The presence of other dietary amino acids could competitively inhibit its absorption.

Distribution

Following absorption, this compound is expected to distribute throughout the body via the systemic circulation.

-

Plasma Protein Binding: Small, polar molecules like this compound typically exhibit low plasma protein binding, meaning a large fraction of the compound will be free in the circulation and available for distribution into tissues. For instance, the structurally similar drug pregabalin has a plasma protein binding of less than 1%.[3]

-

Tissue Distribution: The distribution into various tissues will be governed by the expression of amino acid transporters on cell membranes. Tissues with high metabolic activity, such as the liver and kidneys, are expected to show significant uptake. Penetration across the blood-brain barrier is likely to be limited and transporter-mediated.

Experimental Workflow: Investigating Tissue Distribution

A definitive study of tissue distribution would involve the use of a radiolabeled form of this compound (e.g., ¹⁴C or ³H).

Caption: Workflow for a radiolabeled tissue distribution study.

Metabolism

The metabolic fate of this compound is a critical determinant of its duration of action and potential for drug-drug interactions. While direct metabolic studies are scarce, the known pathways for similar β-amino acids provide a strong indication of its likely biotransformation. The primary metabolic route is expected to be transamination.

Putative Metabolic Pathway

The metabolism of β-aminoisobutyric acid (BAIBA), a close structural analog, is well-characterized and involves mitochondrial aminotransferases.[4] It is highly probable that this compound follows a similar pathway.

Caption: Putative metabolic pathway of this compound.

-

Key Enzymes:

-

4-Aminobutyrate Aminotransferase (ABAT): This mitochondrial enzyme is a key player in the catabolism of GABA and other amino acids. It is a likely candidate for the transamination of this compound.

-

Alanine-Glyoxylate Aminotransferase 2 (AGXT2): This enzyme is also involved in the metabolism of β-amino acids.[4]

-

The product of this transamination would be a keto acid, which can then enter central carbon metabolism, such as the Krebs cycle.

Excretion

The primary route of excretion for small, water-soluble compounds like this compound is expected to be renal.

-

Glomerular Filtration: The molecule is small enough to be freely filtered by the glomerulus.

-

Tubular Reabsorption: The renal tubules possess transporters for the reabsorption of amino acids. The extent of reabsorption will influence the renal clearance and elimination half-life of this compound. Specific transporters for β-amino acids are present in the kidney and will likely mediate its reuptake.

-

Fecal Excretion: Given its likely good absorption, fecal excretion of the parent compound is expected to be minimal.[5]

Analytical Methodologies for Pharmacokinetic Studies

Accurate quantification of this compound in biological matrices is fundamental to defining its pharmacokinetic profile. Due to its chiral nature and the presence of its endogenous enantiomer, stereoselective analytical methods are imperative.

Chiral Separation and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules. For chiral compounds, a chiral stationary phase (CSP) is required for enantiomeric separation.

Protocol: Chiral LC-MS/MS Quantification of this compound in Plasma

This protocol provides a general framework that must be optimized and validated for specific laboratory conditions.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column suitable for amino acid enantioseparation (e.g., a macrocyclic glycopeptide-based column).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

Internal Standard: Precursor ion (m/z) → Product ion (m/z)

-

-

Note: Specific MRM transitions must be optimized by direct infusion of the analyte and internal standard.

-

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table presents hypothetical pharmacokinetic parameters for this compound based on data from analogous β-amino acids. This is for illustrative purposes and requires experimental verification.

| Parameter | Hypothetical Value | Significance |

| Bioavailability (F%) | > 70% | Indicates good oral absorption. |

| Volume of Distribution (Vd) | 0.5 - 1.0 L/kg | Suggests distribution primarily in total body water. |

| Plasma Protein Binding | < 10% | High fraction of free drug available for pharmacological activity. |

| Elimination Half-life (t½) | 2 - 4 hours | Suggests a relatively short duration of action, potentially requiring multiple daily doses. |

| Clearance (CL) | Primarily renal | Indicates the kidney as the main organ of elimination. |

Future Directions and Conclusion

The study of the pharmacokinetics and metabolism of this compound is an area ripe for further investigation. Key future research should focus on:

-

In-vivo ADME studies in relevant animal models to definitively characterize its pharmacokinetic profile.

-

Identification of specific transporters involved in its absorption, distribution, and excretion.

-

Metabolite identification and profiling to confirm the predicted metabolic pathways and identify any unique metabolites.

-

Development and validation of a robust, stereoselective bioanalytical method for its quantification in various biological matrices.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Aminobutanoic acid. National Center for Biotechnology Information. [Link]

-

Tanianskii, D. A., Jarzebska, N., Birkenfeld, A. L., O'Sullivan, J. F., & Rodionov, R. N. (2019). Beta-Aminoisobutyric Acid as a Novel Regulator of Carbohydrate and Lipid Metabolism. Biomolecules, 9(2), 62. [Link]

-

Wikipedia. Pregabalin. [Link]

-

Fox, G. M., Roffel, A. F., Hartstra, J., Bussian, L. A., & van Marle, S. P. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. Clinical Pharmacology: Advances and Applications, 11, 149–157. [Link]

Sources

(R)-3-Aminobutanoic Acid: A Putative Modulator of GABAergic Neurotransmission - A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA_A and metabotropic GABA_B receptors to regulate neuronal excitability.[1] The therapeutic modulation of these receptors is a cornerstone of treatment for anxiety, epilepsy, and sleep disorders.[2] (R)-3-Aminobutanoic acid, a chiral β-amino acid, presents a chemical scaffold with the potential for interaction with GABA receptors, largely inferred from the activity of its structural analogs. As a commercially available intermediate in pharmaceutical synthesis, its own pharmacological profile remains notably uncharacterized in publicly accessible literature.[3][4] This technical guide provides a comprehensive overview of the GABA receptor landscape and outlines a rigorous, field-proven framework for the systematic evaluation of this compound's interaction with these critical CNS targets. We present detailed, self-validating experimental protocols for radioligand binding assays and electrophysiological characterization, designed to elucidate the binding affinity, selectivity, and functional effects of this compound. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the potential of this compound as a novel modulator of GABAergic neurotransmission.

Introduction to the GABAergic System

The balance between excitatory and inhibitory neurotransmission is fundamental to the proper functioning of the central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter, and its signaling is mediated by two major classes of receptors: GABA_A and GABA_B.[1]

GABA_A Receptors

GABA_A receptors are ligand-gated ion channels, forming a pentameric structure around a central chloride-permeable pore.[5] The receptor is assembled from a diverse array of 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of potential receptor subtypes with distinct pharmacological properties and anatomical distributions.[2] The most common synaptic GABA_A receptors are composed of two α, two β, and one γ subunit.[6] Upon binding of GABA to the interface between the α and β subunits, the chloride channel opens, leading to an influx of Cl⁻ ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[2][5] This rapid form of inhibition is known as phasic inhibition.[2] Extrasynaptic GABA_A receptors, often containing δ subunits, respond to ambient GABA concentrations and mediate a persistent, or tonic, inhibition.[2]

GABA_A receptors possess multiple allosteric binding sites that are targets for a variety of clinically important drugs, including benzodiazepines, barbiturates, and neurosteroids, which enhance the receptor's response to GABA.[5]

GABA_B Receptors

GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[7] They function as obligate heterodimers, composed of GABA_B1 and GABA_B2 subunits.[8] The GABA_B1 subunit is responsible for binding the endogenous ligand GABA, while the GABA_B2 subunit is required for G-protein coupling and trafficking of the receptor to the cell surface.[8]

GABA_B receptors are located on both presynaptic and postsynaptic membranes.[8] Presynaptically, their activation inhibits the release of neurotransmitters by reducing calcium influx through voltage-gated calcium channels.[7][8] Postsynaptically, they induce hyperpolarization by activating inwardly rectifying potassium channels.[8] Both of these actions are primarily mediated by G_i/o proteins.[8]

GABA_C Receptors (GABA_A-rho)

Initially classified as a distinct receptor type, GABA_C receptors are now considered a subclass of GABA_A receptors composed of ρ (rho) subunits.[9] These receptors form homomeric or heteromeric pentamers and are predominantly expressed in the retina.[10] They are characterized by a high affinity for GABA, slow activation and deactivation kinetics, and a lack of sensitivity to the classical GABA_A modulator's benzodiazepines and the antagonist bicuculline.[10][11]

This compound: A Molecule of Interest

This compound is a chiral, non-proteinogenic β-amino acid.[12] Its structure, featuring an amino group on the β-carbon relative to the carboxyl group, distinguishes it from the α-amino acids that constitute proteins.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₂ | [12] |

| Molecular Weight | 103.12 g/mol | [12] |

| CAS Number | 3775-73-3 | [12] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water | [3] |

Experimental Framework for Characterizing the Interaction of this compound with GABA Receptors

To ascertain the potential GABAergic activity of this compound, a systematic experimental approach is required. The following sections detail the methodologies for determining its binding affinity and functional effects at GABA_A and GABA_B receptors.

Radioligand Binding Assays: Quantifying Binding Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor.

3.1.1. Protocol: GABA_A Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity (K_i) of this compound for the GABA_A receptor using [³H]muscimol, a potent GABA_A agonist.

Materials:

-

Rat brain membranes (prepared from cortex or whole brain)

-

[³H]muscimol (specific activity ~15-30 Ci/mmol)

-

Unlabeled GABA (for defining non-specific binding)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation fluid

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw prepared rat brain membranes on ice. Wash the membranes by resuspending in 10-20 volumes of ice-cold binding buffer and centrifuging at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate or individual tubes, set up the following conditions in triplicate:

-

Total Binding: 100 µL membrane suspension, 50 µL [³H]muscimol (final concentration ~2-4 nM), 50 µL binding buffer.

-

Non-specific Binding: 100 µL membrane suspension, 50 µL [³H]muscimol, 50 µL unlabeled GABA (final concentration 100 µM).

-

Competition: 100 µL membrane suspension, 50 µL [³H]muscimol, 50 µL this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻³ M).

-

-

Incubation: Incubate the reactions for 30-60 minutes on ice (4°C).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

3.1.2. Protocol: GABA_B Receptor Competitive Binding Assay

This protocol determines the binding affinity of this compound for the GABA_B receptor using [³H]CGP54626, a high-affinity GABA_B antagonist.

Materials:

-

Rat brain membranes

-

[³H]CGP54626 (specific activity ~30-60 Ci/mmol)

-

Unlabeled baclofen (for defining non-specific binding)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Standard equipment as listed in 3.1.1.

Procedure:

-

Membrane Preparation: Follow the same procedure as for the GABA_A receptor assay, using the GABA_B binding buffer. Thorough washing is crucial to remove endogenous GABA.

-

Assay Setup:

-

Total Binding: 100 µL membrane suspension, 50 µL [³H]CGP54626 (final concentration ~1-2 nM), 50 µL binding buffer.

-

Non-specific Binding: 100 µL membrane suspension, 50 µL [³H]CGP54626, 50 µL unlabeled baclofen (final concentration 100 µM).

-

Competition: 100 µL membrane suspension, 50 µL [³H]CGP54626, 50 µL this compound at various concentrations.

-

-

Incubation: Incubate for 60 minutes at room temperature.

-

Filtration and Quantification: Follow the same procedure as for the GABA_A receptor assay.

-

Data Analysis: Calculate the IC₅₀ and K_i values as described for the GABA_A receptor assay.

Workflow for Radioligand Binding Assays

Caption: Workflow for Radioligand Binding Assays.

Electrophysiology: Assessing Functional Activity

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes expressing recombinant receptors, provide a direct measure of the functional effects of a compound on ion channel activity.

3.2.1. Protocol: Functional Characterization at Recombinant GABA_A Receptors

Materials:

-

Xenopus laevis oocytes

-

cRNA for GABA_A receptor subunits (e.g., α1, β2, γ2)

-

Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

-

Recording solution (e.g., ND96)

-

GABA (for establishing baseline response)

-

This compound

Procedure:

-

Oocyte Preparation and Injection: Harvest and prepare stage V-VI oocytes from Xenopus laevis. Inject the oocytes with a mixture of cRNAs encoding the desired GABA_A receptor subunits. Incubate for 2-5 days to allow for receptor expression.

-

TEVC Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at -60 mV.

-

Agonist Activity:

-

Establish a baseline current.

-

Apply increasing concentrations of this compound to the oocyte and record the elicited current.

-

Construct a dose-response curve and determine the EC₅₀ (concentration for half-maximal effect) and the maximal response relative to a saturating concentration of GABA.

-

-

Modulatory Activity:

-

Determine a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀).

-

Apply this concentration of GABA to the oocyte to establish a baseline response.

-

Co-apply the sub-maximal GABA concentration with various concentrations of this compound.

-

Measure the potentiation or inhibition of the GABA-evoked current.

-

-

Antagonist Activity:

-

Apply a fixed concentration of GABA (e.g., EC₅₀) to the oocyte.

-

Co-apply the GABA with increasing concentrations of this compound to determine if it inhibits the GABA response. Calculate the IC₅₀ if applicable.

-

Workflow for Electrophysiological Recording

Caption: Workflow for Electrophysiological Recording.

Signaling Pathways and Expected Outcomes

The functional consequence of this compound's interaction with GABA receptors will depend on the nature of the interaction (agonist, antagonist, or allosteric modulator).

GABA_A Receptor Signaling Pathway

Caption: GABA_B Receptor Signaling Pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule with the structural potential to interact with the GABAergic system. The lack of direct pharmacological data necessitates a foundational characterization to determine its profile at GABA_A and GABA_B receptors. The experimental frameworks provided in this guide offer a robust pathway to elucidate its binding affinity, efficacy, and mode of action. Should these initial studies reveal significant activity, further investigations into subtype selectivity, in vivo efficacy in animal models of CNS disorders, and pharmacokinetic profiling would be warranted. The systematic approach outlined herein will enable researchers to definitively assess the potential of this compound as a novel chemical tool or therapeutic lead for the modulation of GABAergic neurotransmission.

References

-

Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. [Link]

-

Ghods-Sharifi, S., & Abdolmaleky, H. M. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Genetic Engineering and Biotechnology, 19(1), 123. [Link]

-

Sivanesan, S., & Sonders, M. S. (2025). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

-

Benke, D. (2015). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. The Journal of Physiological Sciences, 65(4), 309-320. [Link]

-

Pinard, A., Seddik, R., & Bettler, B. (2010). GABAB receptors: structure and functions. Advances in pharmacology, 58, 231-255. [Link]

-

Olsen, R. W., & Sieghart, W. (2008). GABAA receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5706670, this compound. [Link]

-

Chebib, M. (2004). GABAC receptors: distinctive functions and molecular pharmacology. Journal of Neurochemistry, 89(1), 1-12. [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

Wikipedia. (n.d.). GABOB. [Link]

- Enna, S. J., & Möhler, H. (2007). The GABA receptors. Humana Press.

-

Sieghart, W., & Sperk, G. (2002). Subunit composition, distribution and function of GABAA receptor subtypes. Current topics in medicinal chemistry, 2(8), 795-816. [Link]

Sources

- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Pregabalin - Wikipedia [en.wikipedia.org]

- 9. GABAA-rho receptor - Wikipedia [en.wikipedia.org]

- 10. GABA‐ρ receptors: distinctive functions and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Enantiomeric Specificity of 3-Aminobutanoic Acid in Biological Systems

Preamble: The Imperative of Chirality in Biological Recognition

In the intricate molecular landscape of biological systems, stereochemistry is not a trivial detail; it is a fundamental determinant of function. Molecules that are mirror images of one another—enantiomers—can elicit vastly different physiological responses, a principle dramatically illustrated by the thalidomide tragedy. This guide delves into the enantiomeric specificity of 3-aminobutanoic acid (also known as β-aminobutanoic acid or BABA), a non-proteinogenic amino acid. While structurally simple, its (R)- and (S)-enantiomers navigate distinct biological pathways, serving as a compelling case study in the stereospecificity of molecular interactions, from plant defense priming to potential neuromodulation and metabolic roles in mammals.[1][2] This document provides researchers, scientists, and drug development professionals with a technical overview of the synthesis, separation, and disparate biological activities of these two enantiomers, grounded in established methodologies and mechanistic insights.

Part 1: The Dichotomy of Function: (R)- vs. (S)-3-Aminobutanoic Acid

The biological significance of 3-aminobutanoic acid is almost exclusively tied to its stereochemistry. The spatial arrangement of the amino group on the chiral center at the third carbon dictates its interaction with stereospecific enzymes and receptors, leading to divergent outcomes in plants and animals.

(R)-3-Aminobutanoic Acid: A Sentinel in Plant Immunity

The most well-characterized role of BABA is in plant biology, where the (R)-enantiomer acts as a potent priming agent for broad-spectrum disease resistance.[2][3]

-

Mechanism of Action : (R)-BABA does not act as a direct antibiotic; instead, it sensitizes the plant's immune system.[4][5] Upon pathogen attack, BABA-treated plants mount a faster and stronger defense response.[4] This priming effect is mediated by the specific binding of (R)-BABA to an L-aspartyl-tRNA synthetase (AspRS) known as IBI1 (Impaired in BABA-Induced Immunity 1).[6] The (S)-enantiomer shows no such activity.[3] Binding of (R)-BABA, a structural analog of L-aspartic acid, competitively inhibits the canonical function of IBI1. This inhibition triggers separate downstream pathways: one leading to the priming of defense mechanisms and another, via the accumulation of uncharged tRNAs, that can lead to growth repression at high concentrations.[3][6]

-

Pharmacological Significance : Beyond its role in agriculture, this compound is a valuable chiral building block in the pharmaceutical industry. It is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir, where stereochemical purity is critical for the drug's efficacy and safety.[7][8]

(S)-3-Aminobutanoic Acid: Exploring Roles in Mammalian Systems

The biological role of (S)-3-aminobutanoic acid is less defined than its R-counterpart. However, studies on related β-amino acids and derivatives suggest its involvement in metabolic and neuromodulatory processes.

-

Metabolic Fate : β-aminoisobutyric acid (BAIBA), a closely related metabolite, demonstrates enantiomer-specific roles in humans. L-BAIBA has been linked to bone mineral density and BMI, while D-BAIBA is associated with physical performance.[9] This suggests that the metabolic pathways for β-amino acids are highly stereospecific, and by extension, (S)-3-aminobutanoic acid likely has a distinct metabolic fate from the (R)-enantiomer.

-

Neurological Activity : While GABA (γ-aminobutanoic acid) is the primary inhibitory neurotransmitter in the central nervous system (CNS), its isomers and derivatives can also interact with GABA receptors.[10][11] Studies on GABOB (4-amino-3-hydroxybutanoic acid), a hydroxylated analog of BABA, show opposite enantioselectivity at different GABA receptor subtypes: the (S)-enantiomer is more potent at GABA(A) receptors, whereas the (R)-enantiomer is more potent at GABA(B) and GABA(C) receptors.[12] This highlights the exquisite stereochemical sensitivity of these receptors and suggests that (S)-3-aminobutanoic acid may possess unique neuromodulatory properties that warrant further investigation.

Visualization of Disparate Biological Roles

The following diagram illustrates the divergent primary functions of the two enantiomers.

Caption: Divergent biological pathways of (R)- and (S)-3-aminobutanoic acid.

Part 2: Synthesis and Chiral Resolution

Studying enantiomeric specificity requires access to optically pure isomers. This is achieved through asymmetric synthesis or resolution of a racemic mixture.

Enzymatic Synthesis of this compound

Biocatalysis offers a green and highly selective route to chiral molecules. For this compound, engineered aspartase enzymes have proven highly effective.

-

Causality of Method Choice : Traditional chemical synthesis often requires harsh conditions or expensive chiral catalysts.[13] In contrast, enzymatic synthesis provides exceptional stereoselectivity (>99.9% enantiomeric excess) under mild, aqueous conditions. Aspartase from E. coli, for example, can be engineered to efficiently catalyze the conversion of inexpensive crotonic acid to this compound with high yields, making it ideal for industrial-scale production.[7][13]

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

For analytical and small-scale preparative purposes, chiral HPLC is the gold standard for separating enantiomers.

-

Causality of Method Choice : The identical physical properties of enantiomers make them inseparable by standard chromatography. Chiral HPLC utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For underivatized amino acids like BABA, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective. This direct analysis approach is often superior to methods requiring derivatization, as it eliminates an extra chemical step that could introduce impurities or cause racemization.[14]

Part 3: Experimental Protocols & Methodologies

The following protocols represent self-validating systems for the analysis and application of 3-aminobutanoic acid enantiomers.

Protocol: Chiral Separation of 3-Aminobutanoic Acid Enantiomers by HPLC

This protocol provides a robust method for quantifying the enantiomeric purity of a BABA sample.

Objective: To resolve and quantify (R)- and (S)-3-aminobutanoic acid from a mixture.

Materials:

-

HPLC system with UV or Mass Spectrometric (MS) detector.

-

Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP) or equivalent.

-

Mobile Phase A: 0.1% Ammonium Formate in Water.

-

Mobile Phase B: Methanol.

-

Samples: this compound standard, (S)-3-aminobutanoic acid standard, Racemic (DL)-3-aminobutanoic acid standard, Unknown sample.

-

0.22 µm syringe filters.

Methodology:

-

Sample Preparation:

-

Prepare 1 mg/mL stock solutions of each standard and the unknown sample in the initial mobile phase composition (e.g., 95% A, 5% B).

-

Filter all samples through a 0.22 µm syringe filter before injection. Rationale: This prevents particulates from damaging the column and interfering with the analysis.

-

-

Chromatographic Conditions (Example):

-

Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic elution with 80% Methanol / 20% Water with 0.02% Acetic Acid and 0.01% Ammonium Hydroxide. Rationale: The specific ratio of organic solvent to aqueous buffer, along with pH modifiers, is critical for optimizing the transient diastereomeric interactions on the CSP, thereby achieving baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C. Rationale: Temperature control is crucial for reproducible retention times.

-

Detection: UV at 210 nm or MS (ESI+).

-

Injection Volume: 10 µL.

-

-

System Validation & Analysis:

-

Inject the racemic standard first. The expected outcome is two well-resolved peaks of approximately equal area. Identify the elution order by injecting the individual (R)- and (S)- standards.

-

Inject the unknown sample.

-

Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [ |A_R - A_S| / (A_R + A_S) ] x 100

-

Visualization of Chiral HPLC Workflow

Caption: Workflow for the chiral separation and analysis of BABA enantiomers.

Part 4: Quantitative Data Summary

While extensive quantitative data comparing the enantiomers across all biological systems is sparse, key distinctions can be summarized.

| Property | This compound | (S)-3-Aminobutanoic Acid | Reference(s) |

| Primary Biological Role | Plant defense priming agent | Putative neuromodulator/metabolite in mammals | [2][6][9] |

| Key Biological Target | IBI1 (Aspartyl-tRNA synthetase) in Arabidopsis | Potential interaction with GABA receptor subtypes | [6][12] |

| Activity in Plants | Active inducer of disease resistance | Inactive | [3] |

| Enzymatic Synthesis | High yield (>95%) and ee (>99.9%) via engineered aspartase | Chemoenzymatic methods are also available | [7] |

| CAS Number | 3775-73-3 | 3775-72-2 | [15][16] |

| Molecular Weight | 103.12 g/mol | 103.12 g/mol | [15][16] |

Conclusion

The enantiomeric specificity of 3-aminobutanoic acid serves as a powerful microcosm of stereochemistry's role in biology. The (R)-enantiomer is a well-established and commercially relevant molecule, pivotal for inducing plant immunity and serving as a chiral building block for pharmaceuticals. The (S)-enantiomer, while less understood, presents an intriguing area for future research, particularly in the fields of metabolism and neuropharmacology. The ability to synthesize, resolve, and analyze these enantiomers using robust methods like enzymatic catalysis and chiral HPLC is fundamental to unlocking their distinct biological functions. For drug development professionals and researchers, understanding this specificity is not merely an academic exercise but a prerequisite for designing safe, effective, and targeted molecular interventions.

References

- Efficient Production of (R)

-

This compound | C4H9NO2. PubChem, NIH. [Link]

-

Amino acid. Wikipedia. [Link]

-

(S)-3-Aminobutyric acid | C4H9NO2. PubChem, NIH. [Link]

-

3-Aminobutanoic acid (HMDB0031654). Human Metabolome Database. [Link]

-

Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC, NIH. [Link]

-

The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age. PMC, NIH. [Link]

-

3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. PubMed, NIH. [Link]

-

Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase. PMC, NIH. [Link]

-

3-(p-tolyl)-4-aminobutanoic acid synthesis, resolution into enantiomers and pharmacological activity. PubMed, NIH. [Link]

- Method for enzymatic preparation of r-3-aminobutyric acid.

- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed, NIH. [Link]

-

Potentiation of pathogen-specific defense mechanisms in Arabidopsis by β-aminobutyric acid. PNAS. [Link]

-

Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

-

β-Aminobutyric acid. Wikipedia. [Link]

-

Agonist responses of (R)- and (S)-3-fluoro-γ-aminobutyric acids suggest an enantiomeric fold for GABA binding to GABAC receptors. ResearchGate. [Link]

-

GABAA receptor. Wikipedia. [Link]

-

Chemical priming of plant defense responses to pathogen attacks. Frontiers. [Link]

-

Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega. [Link]

-

PTSD (Post-Traumatic Stress Disorder): Symptoms & Treatment. Cleveland Clinic. [Link]

-

Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Oxford Academic. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

3-Aminobutanoic acid Drug Information. Pharmacompass. [Link]

-

Structure and Stereochemistry of the Amino Acids. Chemistry LibreTexts. [Link]

-

BABA-induced pathogen resistance: a multi-omics analysis of the tomato response reveals a hyper-receptive status involving ethylene. Oxford Academic. [Link]

-

Separation and Quantification of Isomeric Forms of Aminobutyric Acids. PubMed, NIH. [Link]

- Synthesis method of (R) -3-aminobutanol.

-

A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed, NIH. [Link]

-

Studies on the role of amino acid stereospecificity in amyloid beta aggregation. PubMed, NIH. [Link]

-

Thujone. Wikipedia. [Link]

-

β-Aminobutyric Acid Priming Acquisition and Defense Response of Mango Fruit to Colletotrichum gloeosporioides Infection Based on Quantitative Proteomics. PMC, NIH. [Link]

-

PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

-

GABAA receptors: structure, function, pharmacology, and related disorders. PMC, NIH. [Link]

-

Hypnotic Interactions in Fish and GABAA Receptors. YouTube. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. β-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. β-Aminobutyric Acid Priming Acquisition and Defense Response of Mango Fruit to Colletotrichum gloeosporioides Infection Based on Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant perception of β-aminobutyric acid is mediated by an aspartyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli [mdpi.com]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. The L-enantiomer of β- aminobutyric acid (L-BAIBA) as a potential marker of bone mineral density, body mass index, while D-BAIBA of physical performance and age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2019062222A1 - Method for enzymatic preparation of r-3-aminobutyric acid - Google Patents [patents.google.com]

- 14. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound | C4H9NO2 | CID 5706670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Aminobutanoic Acid: A Technical Guide to its Historical Discovery and Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

(R)-3-Aminobutanoic acid, a chiral β-amino acid, has emerged as a critical building block in modern synthetic organic chemistry, particularly in the pharmaceutical industry. Its incorporation into complex molecules can significantly influence their pharmacological properties, including efficacy and metabolic stability. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, offering valuable insights for researchers and professionals engaged in drug development and chemical synthesis.

The Genesis of a Chiral Building Block: Historical Discovery

The journey of 3-aminobutanoic acid, also known as β-aminobutyric acid (BABA), into the realm of stereochemistry is rooted in the broader history of β-amino acid chemistry. While the naturally occurring β-amino acid, β-alanine, was discovered in the early 20th century as a component of carnosine, the story of its methylated analogue, 3-aminobutanoic acid, unfolds over a longer timeline.[1]

Early synthetic methods for racemic 3-aminobutanoic acid have been documented as far back as 1857.[2] These initial approaches included the reaction of ammonia with crotonic acid under pressure, a testament to the early explorations of amine addition to unsaturated systems.[2] However, the true synthetic utility of this compound remained largely untapped until the development of methods to resolve its enantiomers and synthesize them in an optically pure form. The ability to isolate or specifically synthesize the (R)-enantiomer was a pivotal moment, unlocking its potential as a chiral precursor for a new generation of pharmaceuticals.

The Art and Science of Synthesis: A Methodological Evolution

The synthesis of enantiomerically pure this compound has evolved significantly from early, often inefficient, methods to highly sophisticated and efficient modern techniques. This evolution reflects the broader advancements in asymmetric synthesis and biocatalysis. The primary strategies can be categorized into four main approaches:

-

Classical Resolution: The earliest method for obtaining enantiomerically pure compounds.

-

Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method offering high stereoselectivity.

-

Asymmetric Catalysis: A highly efficient method utilizing chiral catalysts.

-

Biocatalysis: The use of enzymes to achieve exceptional enantio- and regioselectivity.

The following sections will delve into the technical details of each of these methodologies, providing both the "how" and the "why" behind the experimental choices.

Classical Resolution: The Foundation of Chiral Separation

Classical resolution remains a viable, albeit often less efficient, method for obtaining enantiopure this compound, particularly on a large scale where cost is a primary driver. The principle lies in the formation of diastereomeric salts by reacting the racemic 3-aminobutanoic acid with a chiral resolving agent. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4][5]

Causality Behind Experimental Choices: The choice of resolving agent is critical and is often determined empirically. Common resolving agents for racemic acids are chiral bases, such as alkaloids (e.g., brucine, strychnine) or synthetic amines like (R)-1-phenylethylamine. The solvent system is equally important, as it directly influences the solubility difference between the diastereomeric salts. The goal is to find a solvent in which one diastereomer is significantly less soluble, leading to its preferential crystallization.

Experimental Protocol: Classical Resolution of Racemic 3-Aminobutanoic Acid

Objective: To separate this compound from a racemic mixture using a chiral resolving agent.

Materials:

-

Racemic 3-aminobutanoic acid

-

(R)-1-Phenylethylamine (or another suitable chiral amine)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware

Procedure:

-

Salt Formation: Dissolve racemic 3-aminobutanoic acid in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.

-

Crystallization: Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Enrichment: The optical purity of the resolved acid can be improved by recrystallizing the diastereomeric salt from fresh methanol.

-

Liberation of the Free Acid: Suspend the diastereomeric salt in water and add a stoichiometric amount of aqueous NaOH to neutralize the amine. Extract the chiral amine with an organic solvent (e.g., diethyl ether).

-

Purification: Acidify the aqueous layer with HCl to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product by a suitable analytical method, such as chiral HPLC or by converting it to a diastereomeric derivative for NMR analysis.

Chiral Auxiliary-Mediated Synthesis: Precision in Stereocontrol